
3'-Fluoro-2',3'-dideoxy-5-ethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-2’,3’-dideoxy-5-ethyluridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom at the 3’ position and an ethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and antiviral research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine typically involves multiple steps, starting from a suitable uridine derivative. The introduction of the fluorine atom at the 3’ position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The ethyl group at the 5’ position can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Applications De Recherche Scientifique
3’-Fluoro-2’,3’-dideoxy-5-ethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for genetic research.
Medicine: Investigated for its antiviral properties, particularly against HIV and other retroviruses. It acts by inhibiting viral replication.
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine involves its incorporation into viral DNA during replication. The presence of the fluorine atom at the 3’ position prevents further elongation of the DNA chain, effectively terminating viral replication. This makes it a potent inhibitor of viral polymerases. The ethyl group at the 5’ position enhances its stability and bioavailability.
Comparaison Avec Des Composés Similaires
3’-Fluoro-2’,3’-dideoxyuridine: Lacks the ethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorouridine: Similar structure but without the ethyl group.
Emtricitabine: Contains a sulfur atom in place of the oxygen in the sugar ring and lacks the ethyl group.
Uniqueness: 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine is unique due to the combination of the fluorine atom at the 3’ position and the ethyl group at the 5’ position. This combination enhances its antiviral activity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
108895-53-0 |
|---|---|
Formule moléculaire |
C11H15FN2O4 |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
5-ethyl-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clé InChI |
SSFQGWVTTOGGKN-DJLDLDEBSA-N |
SMILES isomérique |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canonique |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


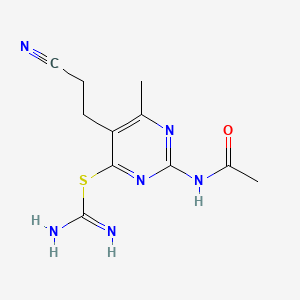
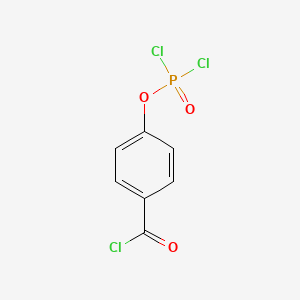


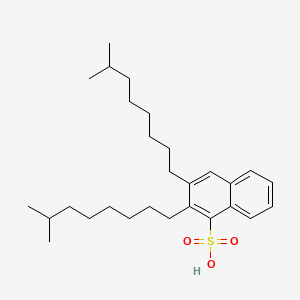
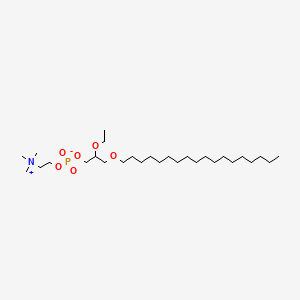
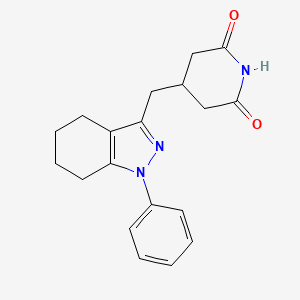
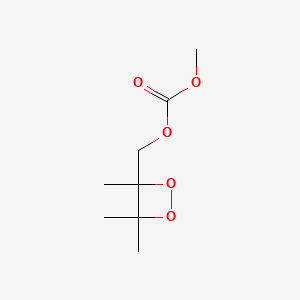
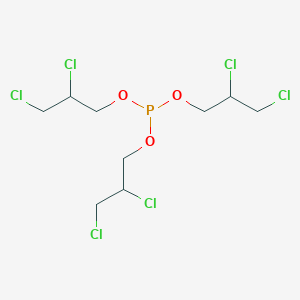
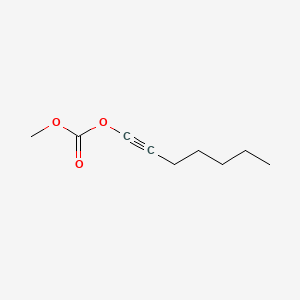
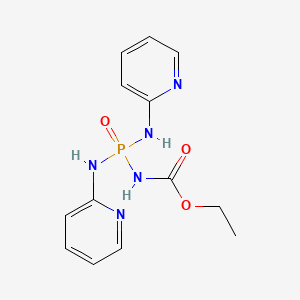
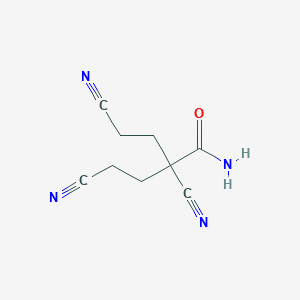
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)

